
1-(4-Fluorophenyl)-1,4-diazepane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-1,4-diazepane dihydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. The presence of a fluorophenyl group adds to its distinct chemical characteristics. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-1,4-diazepane dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with diethanolamine, followed by cyclization to form the diazepane ring. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluorophenyl)-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-1,4-diazepane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include signal transduction, metabolic processes, and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)piperazine dihydrochloride: Similar in structure but with a piperazine ring instead of a diazepane ring.
1-(4-Fluorophenyl)-1,4-diazepane: The base compound without the dihydrochloride salt form .
Uniqueness
1-(4-Fluorophenyl)-1,4-diazepane dihydrochloride is unique due to its specific ring structure and the presence of the fluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C11H17Cl2FN2 |
|---|---|
Poids moléculaire |
267.17 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-1,4-diazepane;dihydrochloride |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-10-2-4-11(5-3-10)14-8-1-6-13-7-9-14;;/h2-5,13H,1,6-9H2;2*1H |
Clé InChI |
VNHSMVFRBNWKDC-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(C1)C2=CC=C(C=C2)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B13405900.png)

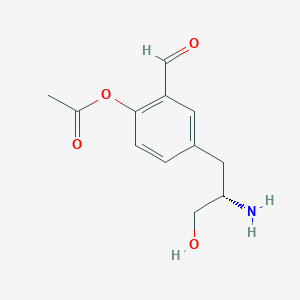
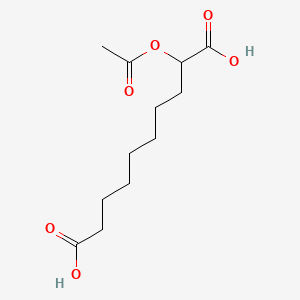
![(8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13405957.png)
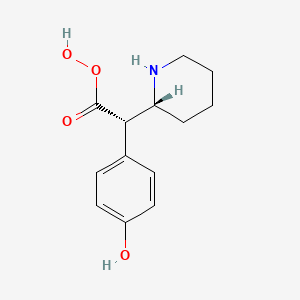
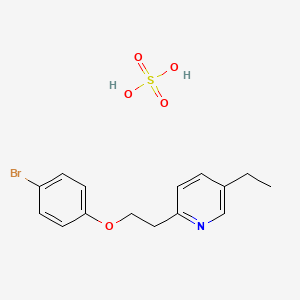
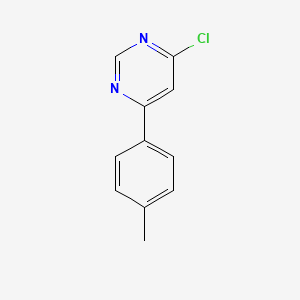

![4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline](/img/structure/B13405969.png)
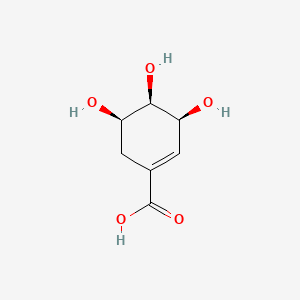
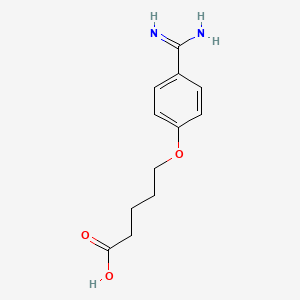

![8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid](/img/structure/B13405999.png)
